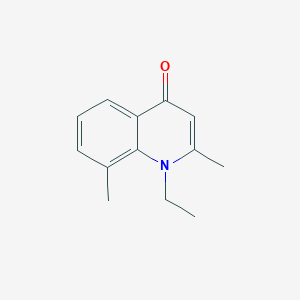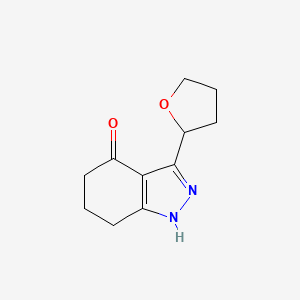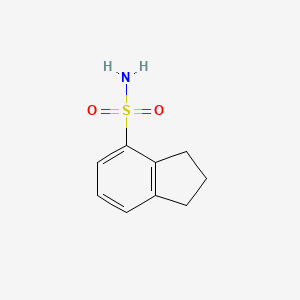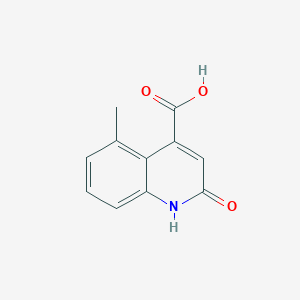
6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and dimedone in the presence of a base such as potassium tertiary butoxide and a solvent like methanol at room temperature . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as one-pot multi-component reactions under catalyst-free conditions in environmentally friendly solvents like ethanol-water mixtures are preferred . These methods not only reduce waste but also improve the overall yield and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic applications.
Substitution: Substitution reactions, especially at the hydroxyl groups, can produce a wide range of derivatives with diverse chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromene derivatives, which are often evaluated for their biological activities and potential therapeutic uses .
Aplicaciones Científicas De Investigación
6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . The compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the brain.
Comparación Con Compuestos Similares
- 2-amino-4H-chromene-3-carbonitrile
- 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Comparison: 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile is unique due to its specific hydroxyl substitutions at the 6 and 7 positions, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it has shown superior efficacy in certain biological assays, making it a promising candidate for further research and development .
Propiedades
Número CAS |
50743-44-7 |
|---|---|
Fórmula molecular |
C10H5NO4 |
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
6,7-dihydroxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO4/c11-3-5-4-15-9-2-8(13)7(12)1-6(9)10(5)14/h1-2,4,12-13H |
Clave InChI |
FVABSUQONFWJOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1O)O)OC=C(C2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)
![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)




![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)





![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
